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Compound of Interest

Compound Name: 2,4,5,8-Tetramethylquinoline

Cat. No.: B1589993

This guide provides a comprehensive technical overview of the spectral characteristics of
2,4,5,8-tetramethylquinoline. Designed for researchers, scientists, and professionals in drug
development, this document delves into the theoretical underpinnings and practical
applications of spectroscopic techniques for the structural elucidation and characterization of
this heterocyclic compound. While direct experimental spectra for 2,4,5,8-
tetramethylquinoline are not extensively published, this guide synthesizes predicted data
based on the analysis of analogous quinoline derivatives and fundamental spectroscopic
principles.

Introduction

2,4,5,8-Tetramethylquinoline, with the molecular formula C13HisN and a molecular weight of
185.26 g/mol , belongs to the quinoline family of heterocyclic aromatic compounds.[1][2] The
quinoline scaffold is a significant pharmacophore in medicinal chemistry, and understanding the
spectral properties of its derivatives is crucial for synthesis confirmation, purity assessment,
and metabolic studies. This guide will cover the expected features in Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and
Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Predicted Spectral Features

The structure of 2,4,5,8-tetramethylquinoline, with its distinct arrangement of methyl groups
on the quinoline core, gives rise to a unique spectral fingerprint. The following sections detail
the anticipated spectral data.
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Caption: Molecular structure of 2,4,5,8-Tetramethylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum of 2,4,5,8-tetramethylquinoline is expected to show distinct
signals for the aromatic protons and the four methyl groups. The chemical shifts are influenced
by the electron-donating nature of the methyl groups and the aromatic ring currents.

Predicted *H NMR Data:

Predicted Chemical Shift

Protons Multiplicity
(ppm)

Aromatic CH (C6-H, C7-H) 7.0-8.0 Doublet, Doublet
Aromatic CH (C3-H) 6.5-7.0 Singlet

Methyl CHs (C2-CHs) 25-27 Singlet

Methyl CHs (C4-CHs) 24-26 Singlet

Methyl CHs (C5-CHs) 23-25 Singlet

Methyl CHs (C8-CHs) 22-24 Singlet

Justification: The aromatic protons on the benzene ring (C6-H, C7-H) are expected to appear in
the typical downfield region for aromatic protons. The proton at C3 is anticipated to be a singlet
due to the adjacent methyl group at C4 and the nitrogen atom. The methyl group protons will
appear as singlets in the upfield region, with their exact chemical shifts influenced by their
position on the quinoline ring. For comparison, the methyl protons of 2-methylquinoline appear
around 2.7 ppm.[3]

3C NMR Spectroscopy
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The carbon NMR spectrum will provide information on the number and electronic environment
of the carbon atoms.

Predicted 3C NMR Data:

Carbon Predicted Chemical Shift (ppm)
Quaternary C (C2, C4, C5, C8, C4a, C8a) 140 - 160
Aromatic CH (C3, C6, C7) 120 - 135

Methyl C (C2-CHs, C4-CHs, C5-CHs, C8-CHs) 15 - 25

Justification: The quaternary carbons, particularly those bonded to nitrogen (C2) and in the ring
fusion, will be the most downfield. Aromatic CH carbons will resonate in the typical 120-135
ppm range. The methyl carbons will appear in the upfield aliphatic region. These predictions
are based on general values for substituted quinolines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data:

lon Predicted m/z
[M]* 185.26
[M+H]* 186.27

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition
(C13H1sN). The fragmentation pattern in MS/MS would likely involve the loss of methyl groups,
providing further structural confirmation.[6]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm~?)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Aromatic Ring Stretch 1500 - 1600
C=N Stretch 1610 - 1650
C-N Stretch 1300 - 1400

Justification: The spectrum will be dominated by aromatic and aliphatic C-H stretching
vibrations. The C=C and C=N stretching vibrations within the quinoline ring system will appear
in the 1500-1650 cm~* region. These predictions are consistent with the known IR spectra of
quinoline and its derivatives.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The quinoline ring system is a strong chromophore.

Predicted UV-Vis Absorption Maxima (in Ethanol):

Predicted Amax (nm) Electronic Transition

~230, ~280, ~320 m - *

Justification: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV
region corresponding to Tt — Tt* transitions. The exact positions and intensities of these bands
are sensitive to substitution and the solvent used.[10][11]

Experimental Protocols
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To obtain definitive spectral data for 2,4,5,8-tetramethylquinoline, the following standard
experimental procedures are recommended.

Spectroscopic Analysis

'UV-Vis Spectroscopy

. Data Processing & Elucidation
Sample Preparation

2,4,5,8-Tetramethylquinoline Dissolve in appropriate
(Purified) deuterated or UV-grade solvent

Analyze spectra for
chemical shifts, m/z,
vibrational frequencies,
and absorption maxima

Process raw data

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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